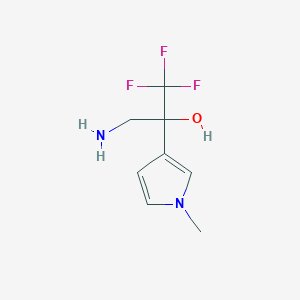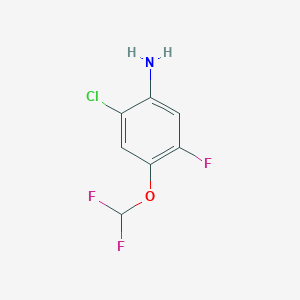
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C7H9F3N2O It is characterized by the presence of an amino group, a trifluoromethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol involves the reaction of 3-fluoropropanal with ammonia. This reaction typically requires controlled conditions to ensure the desired product is obtained . Another approach involves the use of trifluoromethylation reagents in combination with pyrrole derivatives to introduce the trifluoromethyl group and the pyrrole ring into the molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,1,1-trifluoropropan-2-ol: A similar compound with a simpler structure, lacking the pyrrole ring.
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-pyrrol-3-yl)propan-2-ol: A methylated derivative of the target compound.
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: A compound with an imidazole ring instead of a pyrrole ring.
Uniqueness
The presence of the trifluoromethyl group and the pyrrole ring in 3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol makes it unique compared to its analogs
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1H-pyrrol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13,4-11)5-1-2-12-3-5/h1-3,12-13H,4,11H2 |
InChI Key |
IZBJXAQMSZIKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C(CN)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)
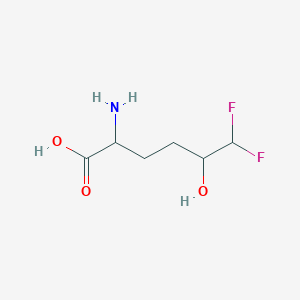
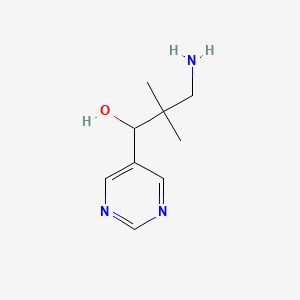
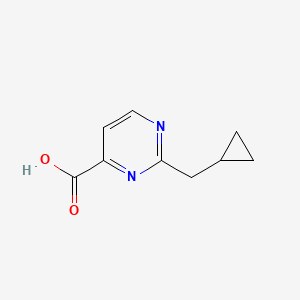
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
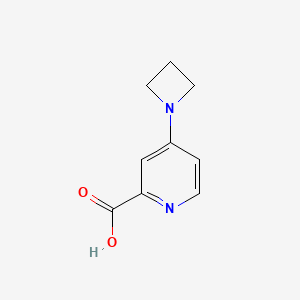
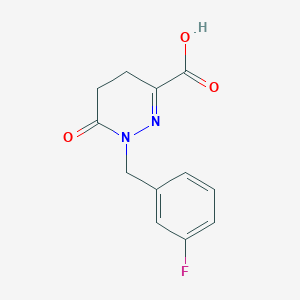
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
